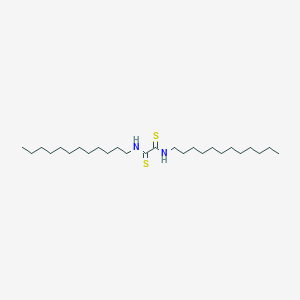
Glyoxal dithiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glyoxal dithiosemicarbazone is an organic compound with the molecular formula C4H8N6S2. It is known for its ability to form intensely colored chelates with metal ions, making it a valuable reagent in analytical chemistry . This compound has been utilized in various scientific applications due to its unique chemical properties.
Applications De Recherche Scientifique
Glyoxal dithiosemicarbazone has a wide range of applications in scientific research:
Analytical Chemistry: It is used as a chromogenic reagent for the detection and quantification of metal ions in various samples.
Biology and Medicine:
Industrial Applications: It can be used in processes that require the detection or quantification of metal ions, such as water quality testing and environmental monitoring.
Mécanisme D'action
Target of Action
Glyoxal dithiosemicarbazone (GDTS) primarily targets cations . It forms complexes with these cations, which play a crucial role in various biochemical processes .
Mode of Action
GDTS interacts with its targets (cations) by forming complexes . These complexes are characterized by intense and distinctive colors, which can be used for detection . The formation of these complexes results in changes in the chemical environment of the cations .
Biochemical Pathways
It is known that gdts is involved in theglyoxalase system , a cytoplasmic enzymatic pathway that metabolizes highly reactive acyclic dicarbonyls, mainly methylglyoxal (MG) and glyoxal . This system plays a major role in suppressing dicarbonyl stress in physiological systems, keeping dicarbonyl metabolites at low, tolerable levels .
Result of Action
The primary result of GDTS action is the formation of metal-GDTS complexes . These complexes can be separated and identified on microcrystalline cellulose layers, providing a means of detecting the presence of specific cations .
Action Environment
The action, efficacy, and stability of GDTS can be influenced by various environmental factors. For instance, the formation of GDTS complexes is likely to be affected by the presence and concentration of target cations in the environment . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glyoxal dithiosemicarbazone can be synthesized through the reaction of glyoxal with dithiosemicarbazide. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves the same principles as laboratory preparation, scaled up to meet industrial demands. The process would involve careful control of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Glyoxal dithiosemicarbazone undergoes various chemical reactions, including:
Complexation: It forms stable complexes with metal ions, which are often intensely colored.
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are less documented.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Complexation: Common reagents include metal salts such as copper(II) sulfate or nickel(II) chloride.
Oxidation and Reduction:
Major Products Formed:
Comparaison Avec Des Composés Similaires
Thiosemicarbazones: These compounds share a similar functional group but differ in their specific structures and properties.
Semicarbazones: These compounds lack the sulfur atoms present in dithiosemicarbazones, leading to different chemical behaviors.
Uniqueness: Glyoxal dithiosemicarbazone is unique due to its ability to form intensely colored complexes with metal ions, which is not as pronounced in similar compounds. This property makes it particularly valuable in analytical applications where visual detection is important .
Propriétés
Numéro CAS |
1072-12-4 |
|---|---|
Formule moléculaire |
C4H8N6S2 |
Poids moléculaire |
204.3 g/mol |
Nom IUPAC |
[(Z)-[(2Z)-2-(carbamothioylhydrazinylidene)ethylidene]amino]thiourea |
InChI |
InChI=1S/C4H8N6S2/c5-3(11)9-7-1-2-8-10-4(6)12/h1-2H,(H3,5,9,11)(H3,6,10,12)/b7-1-,8-2- |
Clé InChI |
BZKLDUBXTMDNMW-NDBDHSCESA-N |
SMILES |
C(=NNC(=S)N)C=NNC(=S)N |
SMILES isomérique |
C(=N\NC(=S)N)\C=N/NC(=S)N |
SMILES canonique |
C(=NNC(=S)N)C=NNC(=S)N |
Key on ui other cas no. |
1072-12-4 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Glyoxal Dithiosemicarbazone?
A1: this compound (Hgtsc) is an organic compound that acts as a ligand, readily forming complexes with metal ions. While the provided abstracts don't offer specific spectroscopic data, its molecular formula can be deduced as C4H8N6S2. [] Further structural insights, including bond lengths and angles, can be obtained through techniques like X-ray crystallography, often employed in studying metal complexes like those formed with Hgtsc. []
Q2: How does this compound interact with metals to form complexes, and what are the potential applications of these complexes?
A2: this compound exhibits a unique bridging mode involving both its sulfur and nitrogen atoms to coordinate with metal ions, exemplified in the formation of a copper(I) polymer. [] This complex formation results in interesting properties. For instance, the copper(I)-Hgtsc complex demonstrates luminescence and thermochromic behavior, meaning its color changes with temperature variations. [] Such properties make these metal complexes potentially valuable in fields like sensing and display technologies.
Q3: Beyond its complexation with copper, are there other applications of this compound?
A3: Yes, this compound has shown promise in treating anaplasmosis, a tick-borne disease affecting animals. [] While the exact mechanism is not detailed in the provided abstract, the compound likely interacts with specific biological targets within the parasite causing the disease. Further research is necessary to elucidate the precise mechanism of action against anaplasmosis.
Q4: Can this compound be used in analytical chemistry?
A4: Yes, this compound has proven valuable in analytical chemistry. It serves as a complexing and chromogenic reagent in thin-layer chromatography (TLC), a technique for separating and identifying different compounds within a mixture. [] Additionally, it's been successfully employed in the photometric determination of silver and mercury. [] This application likely relies on the formation of colored complexes with these metal ions, allowing for their quantification based on the intensity of the color produced.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


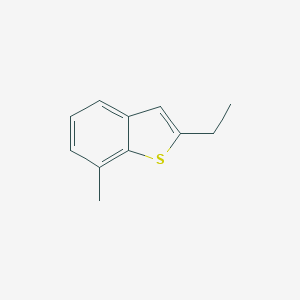
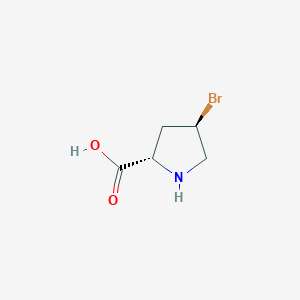
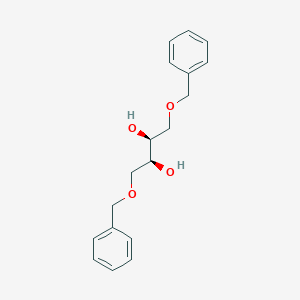
![Methyl (4S,5S,6R,7R,9S)-6,18-dimethoxy-7-(3,4,5-trimethoxybenzoyl)oxy-11,21-diazatetracyclo[12.7.0.04,9.015,20]henicosa-1(14),15(20),16,18-tetraene-5-carboxylate](/img/structure/B94887.png)
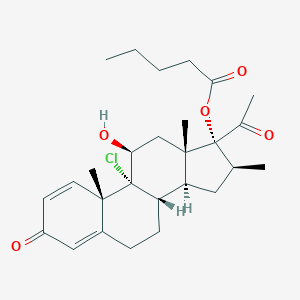
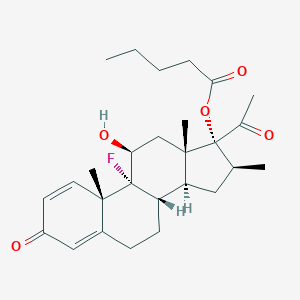
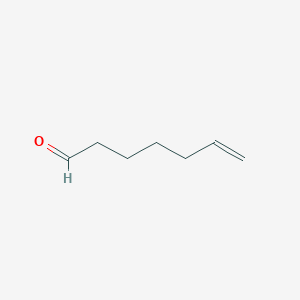
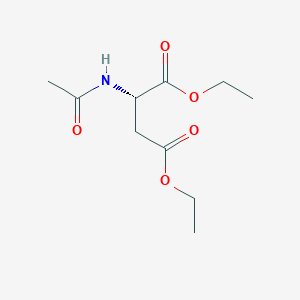
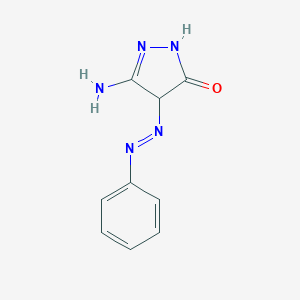
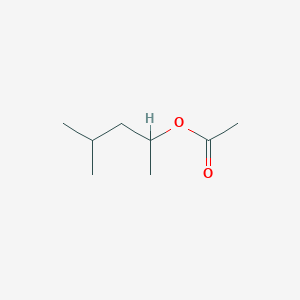
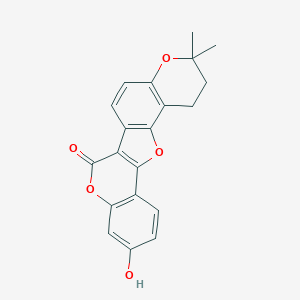
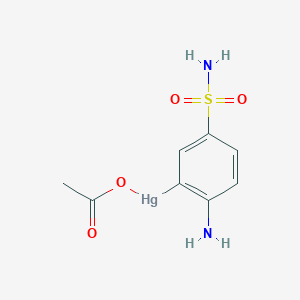
![(5S,8S,9S,10S,13R,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B94907.png)
